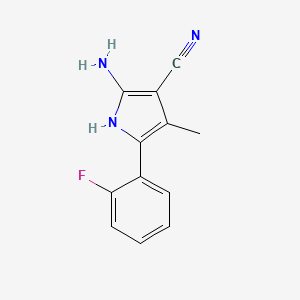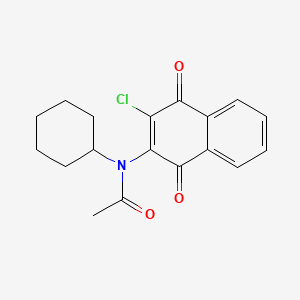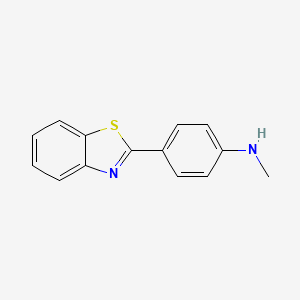![molecular formula C26H27NO9 B1663233 (7R,9R)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 58957-91-8](/img/structure/B1663233.png)
(7R,9R)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ML069 is a high-performance, thixotropic, two-part epoxy adhesive. It is widely used in applications requiring gap filling or non-slumping characteristics on vertical substrates. This compound is known for its strong, durable, chemically, and environmentally resistant bonds, making it suitable for various industrial applications .
科学的研究の応用
ML069 has a wide range of scientific research applications, including:
Chemistry: Used as an adhesive in the assembly of chemical apparatus and equipment.
Biology: Employed in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: Utilized in the fabrication of medical devices and implants due to its biocompatibility and strong adhesive properties.
準備方法
Synthetic Routes and Reaction Conditions: ML069 is prepared by mixing two components: a resin and a hardener. The resin typically contains bisphenol A diglycidyl ether, while the hardener is composed of polyamines or polyamides. The components are mixed in a specific ratio, usually 1:1 by volume, and then applied to the substrate. The mixture undergoes a curing process, which can be accelerated by heat .
Industrial Production Methods: In industrial settings, ML069 is produced in large batches using automated mixing and dispensing equipment. The resin and hardener are stored in separate containers and mixed just before application. The curing process can be controlled by adjusting the temperature and humidity conditions in the production environment .
Types of Reactions:
Polymerization: The primary reaction involved in the curing of ML069 is polymerization, where the epoxy groups in the resin react with the amine groups in the hardener to form a cross-linked polymer network.
Addition Reactions: The epoxy groups undergo addition reactions with the amine groups, resulting in the formation of secondary and tertiary amines.
Common Reagents and Conditions:
Reagents: Bisphenol A diglycidyl ether (resin), polyamines or polyamides (hardener).
Conditions: Room temperature or elevated temperatures (up to 150°C) to accelerate the curing process.
Major Products Formed:
Cross-linked Polymer Network: The final product is a solid, durable, and chemically resistant polymer network that provides strong adhesive properties.
作用機序
The mechanism of action of ML069 involves the formation of a cross-linked polymer network through the polymerization of epoxy and amine groups. The molecular targets are the epoxy groups in the resin and the amine groups in the hardener. The pathways involved include the addition reactions between these functional groups, leading to the formation of strong covalent bonds and a durable polymer network .
Similar Compounds:
ML074: A two-part acrylic adhesive with similar gap-filling and non-slumping characteristics.
ML082: A retaining compound used for bonding and sealing applications.
ML111: An epoxy paste adhesive with similar properties but different curing conditions.
Uniqueness of ML069: ML069 is unique due to its high-performance characteristics, including its thixotropic nature, which allows it to be applied on vertical surfaces without slumping. It also offers excellent chemical and environmental resistance, making it suitable for a wide range of applications .
特性
CAS番号 |
58957-91-8 |
|---|---|
分子式 |
C26H27NO9 |
分子量 |
497.5 g/mol |
IUPAC名 |
(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16+,17-,21+,26+/m0/s1 |
InChIキー |
XDXDZDZNSLXDNA-LGVQOGFTSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O |
同義語 |
(7R,9R)-9-Acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)
![3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid](/img/structure/B1663154.png)

![6-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid](/img/structure/B1663156.png)
![9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1663157.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole](/img/structure/B1663158.png)
![2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B1663160.png)



![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)
